

Application Notes and Protocols for the Spectrophotometric Analysis of Ferric Thiocyanate

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Compound of Interest

Compound Name: Ferric thiocyanate

Cat. No.: B1206067

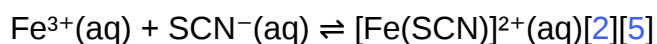
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This document provides a detailed protocol for the quantitative determination of iron(III) ions in aqueous solutions using spectrophotometry based on the formation of the intensely colored **ferric thiocyanate** complex.

Principle

The spectrophotometric determination of iron(III) is a classic and highly sensitive method. The reaction between iron(III) ions (Fe^{3+}) and thiocyanate ions (SCN^-) forms a series of intensely red-colored complexes, predominantly $[\text{Fe}(\text{SCN})(\text{H}_2\text{O})_5]^{2+}$ in dilute solutions.[1][2][3] The intensity of the color is directly proportional to the concentration of the iron(III) complex, which allows for quantitative analysis by measuring the absorbance of light at a specific wavelength. [4] The reaction can be represented by the following equation:



The stability and color intensity of the **ferric thiocyanate** complex can be influenced by several factors including pH, concentration of thiocyanate, and the presence of interfering ions.[6][7] The color of the aqueous solution can be unstable due to the reduction of Fe(III) by SCN^- , but the stability can be enhanced by the addition of a nonionic surfactant or by extraction into an organic solvent.[6][8]

Quantitative Data Summary

The following tables summarize key parameters for the spectrophotometric analysis of **ferric thiocyanate**.

Table 1: Optimal Conditions for **Ferric Thiocyanate** Complex Formation

| Parameter | Recommended Value/Range | Notes |
|---|--|--|
| Wavelength of Maximum Absorbance (λ_{max}) | 447 - 500 nm[5][9] | A common wavelength used is 480 nm.[1][10][11][12] |
| pH | 1.2 - 3.5[8] | Acidic conditions are necessary to prevent the formation of iron hydroxides. [13] Nitric acid or perchloric acid are commonly used.[5][13][14] |
| Thiocyanate Concentration | 0.5 - 2.0 mol/dm ³ (final concentration)[8] | A sufficient excess of thiocyanate is required to drive the equilibrium towards the formation of the colored complex.[13] |
| Stabilizing Agent (Optional) | 8 - 15% (v/v) Triton X-100[8] | A nonionic surfactant can be used to stabilize the color of the complex in the aqueous phase.[8] |
| Color Development Time | At least 1 minute, typically stable for 15 minutes to several hours with a stabilizing agent.[2][13] | The color can fade over time, so absorbance should be measured within a consistent timeframe after mixing.[7] |

Table 2: Typical Calibration Curve Parameters

| Parameter | Value/Range |
|---|---|
| Iron(III) Standard Concentration Range | 5×10^{-7} to 8×10^{-5} mol/dm ³ [8] |
| Molar Absorption Coefficient (ϵ) | Approximately 1.88×10^4 L mol ⁻¹ cm ⁻¹ [8] |
| Linearity (Beer's Law) | Typically linear within the specified concentration range.[8] |

Experimental Protocols

Reagent Preparation

a. Standard Iron(III) Stock Solution (e.g., 0.1 M Fe³⁺):

- Dissolve a precisely weighed amount of ferric ammonium sulfate (FeNH₄(SO₄)₂·12H₂O) or ferric chloride (FeCl₃) in deionized water.[2]
- Acidify the solution with a small amount of concentrated nitric acid or hydrochloric acid to prevent hydrolysis of Fe³⁺. [6][13]
- Dilute to a known volume in a volumetric flask.

b. Working Iron(III) Standard Solutions:

- Prepare a series of dilutions from the stock solution to create standards of known concentrations (e.g., 1, 2, 5, 10, 15, 20 ppm Fe³⁺). [1]
- Use volumetric flasks for accurate dilutions.

c. Thiocyanate Solution (e.g., 1 M KSCN or NH₄SCN):

- Dissolve the required mass of potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) in deionized water.[2]
- Dilute to the final volume in a volumetric flask.

d. Acid Solution (e.g., 0.1 M HNO₃):

- Dilute concentrated nitric acid with deionized water to the desired concentration. Always add acid to water.

Calibration Curve Construction

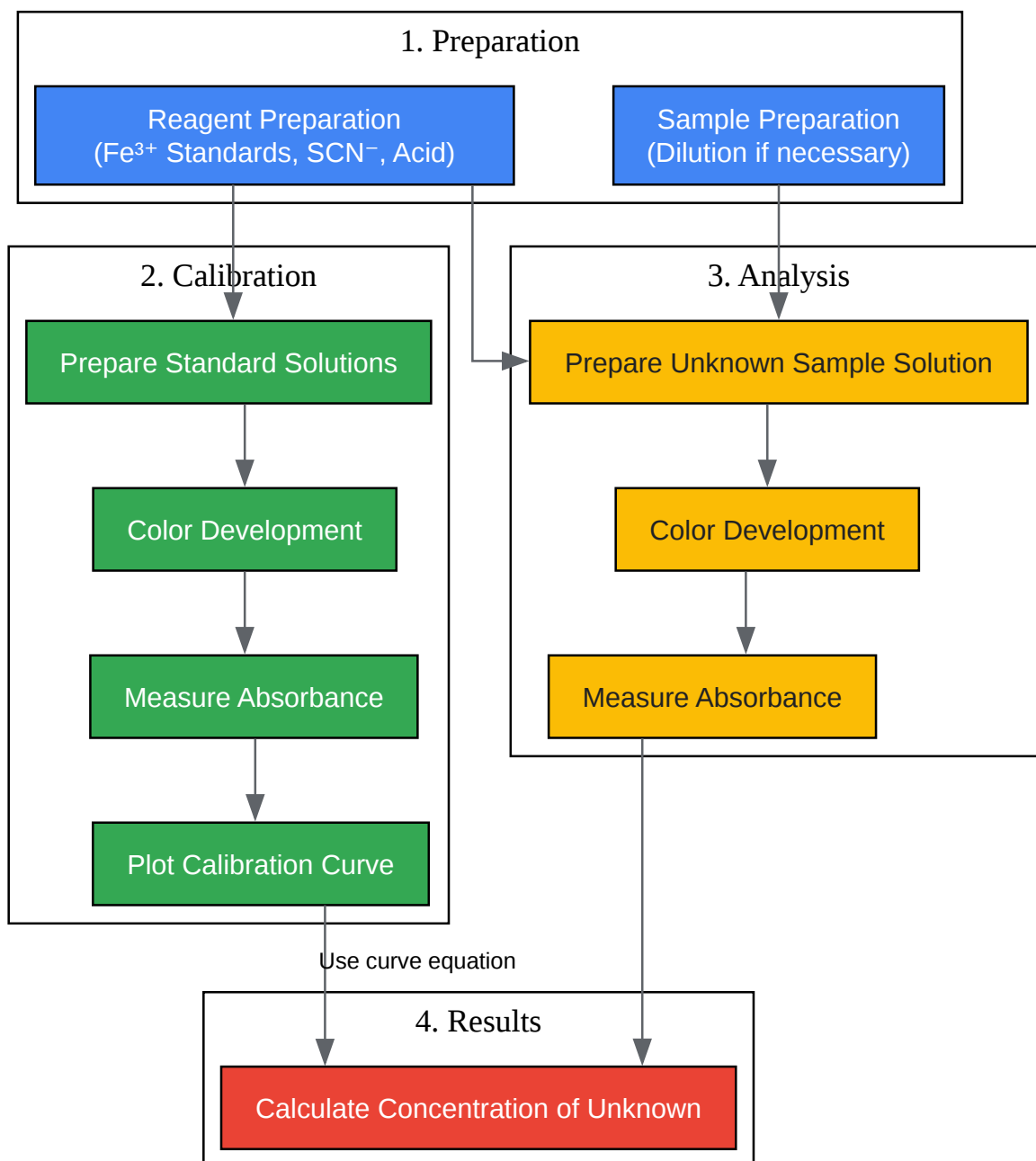
- Prepare a series of standard solutions:
 - Into a set of labeled 100 mL volumetric flasks, pipette increasing volumes of a working iron(III) standard solution (e.g., 0.0, 2.0, 4.0, 6.0, 8.0, and 10.0 mL of a 250 ppm thiocyanate solution).^[1]
- Add reagents:
 - To each flask, add a fixed volume of the acid solution (e.g., 5 mL of 0.1 M HNO_3).
 - Add a fixed, excess volume of the thiocyanate solution (e.g., 10 mL of 1 M KSCN) to each flask.^[1]
- Dilute to volume:
 - Dilute each solution to the 100 mL mark with deionized water and mix thoroughly.^[1]
- Allow for color development:
 - Let the solutions stand for a consistent period (e.g., 15 minutes) to allow for full color development.^[2]
- Measure absorbance:
 - Set the spectrophotometer to the wavelength of maximum absorbance (e.g., 480 nm).^[1]
^[10]
 - Use the solution containing no iron(III) (the blank) to zero the spectrophotometer.
 - Measure and record the absorbance of each standard solution.^[1]
- Plot the calibration curve:

- Plot a graph of absorbance (y-axis) versus the concentration of the iron(III) standards (x-axis).^[1]
- The plot should be linear and pass through the origin. Perform a linear regression to obtain the equation of the line ($y = mx + c$), where 'm' is the slope and 'c' is the y-intercept.

Analysis of an Unknown Sample

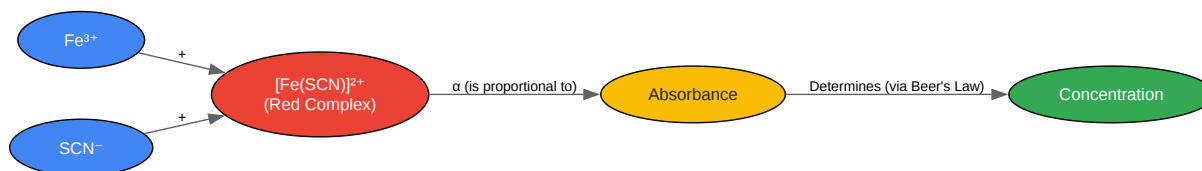
- Prepare the sample:
 - Pipette a known volume of the unknown sample into a 100 mL volumetric flask.
- Add reagents:
 - Add the same volumes of the acid solution and thiocyanate solution as used for the calibration standards.
- Dilute to volume:
 - Dilute the solution to the 100 mL mark with deionized water and mix well.
- Allow for color development:
 - Allow the same color development time as for the standards.
- Measure absorbance:
 - Measure the absorbance of the unknown sample at the same wavelength used for the calibration curve.
- Determine concentration:
 - Use the equation of the calibration curve to calculate the concentration of iron(III) in the prepared sample solution.
 - Account for the initial dilution of the unknown sample to determine its original concentration.

Visualizations



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Caption: Experimental workflow for spectrophotometric analysis of **ferric thiocyanate**.



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Caption: Logical relationship in the **ferric thiocyanate** analysis.

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